molecular formula C19H23N3O3 B2560352 2-(4-Benzylpiperazin-1-yl)-1-(4-nitrophenyl)ethanol CAS No. 378218-90-7

2-(4-Benzylpiperazin-1-yl)-1-(4-nitrophenyl)ethanol

Cat. No.: B2560352
CAS No.: 378218-90-7
M. Wt: 341.411
InChI Key: NOOZVSMQWFDGGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Benzylpiperazin-1-yl)-1-(4-nitrophenyl)ethanol is a synthetic chemical compound of significant interest in medicinal chemistry research, primarily due to its structural features commonly found in pharmacologically active molecules. The compound incorporates a piperazine ring, a privileged scaffold in drug discovery known for its versatility in interacting with various biological targets . Piperazine-containing compounds have demonstrated a wide range of therapeutic activities in research settings, including roles as anticancer agents, enzyme inhibitors, and antiviral agents . The specific presence of the 4-nitrophenyl group is a key structural motif that has been extensively investigated in the design of novel tyrosinase inhibitors, which are relevant for studies in dermatology and hyperpigmentation disorders . Furthermore, structural analogues of this compound, which feature the nitrophenylpiperazine moiety, have shown promising research value in other areas, such as the management of androgen-sensitive prostatic disorders, indicating the potential for this class of molecules to interact with specific receptor systems . The ethanol linker between the nitrophenyl and piperazine groups provides a conformationally flexible spacer that may aid in optimal binding interactions within enzyme active sites or receptor pockets. As such, this compound serves as a valuable intermediate or lead structure for researchers engaged in the design, synthesis, and biological evaluation of new therapeutic agents. It is intended for use in in vitro assays and other non-clinical research to further explore its specific mechanism of action and biochemical properties. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-1-(4-nitrophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c23-19(17-6-8-18(9-7-17)22(24)25)15-21-12-10-20(11-13-21)14-16-4-2-1-3-5-16/h1-9,19,23H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOOZVSMQWFDGGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(C3=CC=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylpiperazin-1-yl)-1-(4-nitrophenyl)ethanol typically involves the reaction of 4-nitrobenzaldehyde with 4-benzylpiperazine in the presence of a reducing agent. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reduction process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Reaction Mechanisms and Types

The compound 2-(4-Benzylpiperazin-1-yl)-1-(4-nitrophenyl)ethanol features a piperazine ring, an ethanol chain, and a nitro-substituted phenyl group, enabling diverse chemical transformations. Below are key reaction pathways inferred from structurally similar compounds in the provided sources:

Nucleophilic Substitution

  • Target group : Ethanol (-OH) or piperazine nitrogen.

  • Reagents : Electrophiles (e.g., alkyl halides, acyl chlorides).

  • Conditions : Basic or acidic catalysis.

  • Outcome : Esterification, alkylation, or acylation of the ethanol or piperazine moieties.
    Example: Reaction with acetyl chloride could yield an acetylated derivative.

Reduction of the Nitro Group

  • Target group : Nitrophenyl ring.

  • Reagents : Reducing agents (e.g., H₂/Pd, Fe/HCl).

  • Conditions : Catalytic hydrogenation or acidic conditions.

  • Outcome : Conversion of the nitro group to an amine or hydroxylamine.
    This could generate derivatives with potential antioxidant or neuroprotective activity.

Piperazine Ring Functionalization

  • Target group : Piperazine nitrogen.

  • Reagents : Alkylating agents (e.g., methyl iodide) or coupling reagents (e.g., EDC/HOBT).

  • Conditions : Alkaline or coupling environments.

  • Outcome : Quaternization or conjugation with other moieties (e.g., fluorophores, drugs).
    Analogous compounds exhibit enhanced solubility or target specificity post-functionalization .

Condensation Reactions

  • Target group : Ethanol or piperazine.

  • Reagents : Carbonyl compounds (e.g., ketones, aldehydes).

  • Conditions : Acidic or basic catalysis.

  • Outcome : Formation of imines, oximes, or hemiacetals.
    These reactions are critical for synthesizing bioconjugates or prodrugs .

Characterization and Analysis

Characterization of reaction products typically involves:

  • NMR spectroscopy : Identification of ethanol protons (δ 1.2–1.5 ppm) and nitrophenyl aromatic signals (δ 7.2–8.0 ppm) .

  • Mass spectrometry : Verification of molecular weight and fragmentation patterns .

  • IR spectroscopy : Detection of O-H (ethanol) and NO₂ (nitro) stretches .

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to the development of novel compounds with specific properties.

Biology

  • Antimicrobial Activity : Studies have demonstrated that 2-(4-Benzylpiperazin-1-yl)-1-(4-nitrophenyl)ethanol exhibits significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent, making it a candidate for further development in this area.
  • Anticancer Properties : Preliminary investigations suggest that this compound may inhibit the growth of various cancer cell lines. Mechanistic studies indicate that it could induce apoptosis and cause cell cycle arrest at the G0/G1 phase, highlighting its potential therapeutic applications in oncology.

Medicine

  • Therapeutic Potential : Due to its structural similarity to known pharmacologically active compounds, this compound is being explored for its potential use as a therapeutic agent. Its interactions with specific enzymes and receptors could lead to modulation of various biological pathways, offering possibilities in drug development.

Case Studies and Research Findings

Antimicrobial Activity Study :
A study evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Anticancer Activity Study :
In vitro tests showed that the compound inhibited cancer cell proliferation across multiple cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest. Further research is required to elucidate specific pathways involved in these effects.

Mechanism of Action

The mechanism of action of 2-(4-Benzylpiperazin-1-yl)-1-(4-nitrophenyl)ethanol involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating receptor activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The compound shares a benzylpiperazine-ethanol backbone with several analogs, differing primarily in the substituents on the aromatic ring. Key comparisons include:

2-(4-Benzylpiperazin-1-yl)-1-phenylethan-1-ol
  • Properties : The absence of the nitro group reduces polarity, increasing lipophilicity (logP ~2.5 estimated). This enhances membrane permeability but may reduce solubility in aqueous media.
  • Activity: Likely interacts with receptors via π-π stacking (phenyl ring) and hydrogen bonding (ethanol hydroxyl) .
[4-(2-(4-Benzylpiperazin-1-yl)ethoxy)phenyl]methanol
  • Substituent: Methanol-substituted phenyl.
  • Properties : The hydroxyl group improves solubility compared to the nitro derivative. Safety data indicate moderate toxicity, suggesting lower reactivity than nitro-containing analogs .
Compound 5a ()
  • Structure : Contains a benzimidazole-oxadiazole scaffold with a 4-hydroxyphenyl group.
  • Activity : Reported as an aromatase inhibitor (62% synthesis yield), highlighting the role of hydroxyl groups in enzyme binding .

Electronic and Steric Effects of Substituents

  • Nitro Group (Target Compound): Strong electron-withdrawing effect lowers the pKa of the ethanol hydroxyl group, increasing acidity (predicted pKa ~9.5 vs. ~10.5 for phenyl analog).
  • Hydroxyl Group (Compound 5a): Acts as a hydrogen-bond donor, critical for interactions with aromatase active sites .
  • Methanol Group ([4-(2-(4-Benzylpiperazin-1-yl)ethoxy)phenyl]methanol): Balances solubility and lipophilicity, reducing cytotoxicity compared to nitro derivatives .

Physicochemical Properties

Compound Key Substituent Molecular Weight (g/mol) logP (Estimated) Solubility (mg/mL)
Target Compound 4-Nitrophenyl 371.4 1.8 <1 (low)
2-(4-Benzylpiperazin-1-yl)-1-phenylethan-1-ol Phenyl 337.4 2.5 ~5
[4-(2-(4-Benzylpiperazin-1-yl)ethoxy)phenyl]methanol CH2OH 354.4 1.2 >10
Compound 5a () 4-Hydroxyphenyl 502.5 3.0 ~2
  • The nitro group reduces solubility but enhances polarity, favoring interactions in polar biological environments.

Biological Activity

2-(4-Benzylpiperazin-1-yl)-1-(4-nitrophenyl)ethanol is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, providing a comprehensive overview of its activity.

Synthesis

The synthesis of this compound typically involves the reaction of 4-nitrobenzaldehyde with 4-benzylpiperazine using a reducing agent. Common solvents include ethanol or methanol, and the reaction is usually conducted at room temperature or slightly elevated temperatures. Catalysts like palladium on carbon (Pd/C) may be employed to enhance the reaction efficiency.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The proposed mechanisms include:

  • Enzyme Interaction : It may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could modulate receptor activities, influencing cellular signaling pathways.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial effects against various pathogens, making it a candidate for further development as an antimicrobial agent.
  • Anticancer Activity : Preliminary investigations suggest potential anticancer properties, with studies indicating its ability to inhibit cancer cell proliferation.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Antimicrobial Activity :
    • A study demonstrated that this compound showed significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating its effectiveness as an antimicrobial agent.
  • Anticancer Activity :
    • In vitro tests revealed that the compound inhibited the growth of various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase. Further studies are needed to elucidate the specific pathways involved.
  • Cholinesterase Inhibition :
    • The compound has been investigated for its potential as an acetylcholinesterase inhibitor, which is relevant in the context of neurodegenerative diseases like Alzheimer's. Inhibition assays showed promising results with IC50 values comparable to known inhibitors .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
2-(4-Benzylpiperazin-1-yl)-1-(4-aminophenyl)ethanolStructureAntimicrobial, less potent than target compound
2-(4-Benzylpiperazin-1-yl)-1-phenylethanolStructureLower activity due to lack of nitro group

The presence of both a nitro group and a benzylpiperazine moiety in this compound contributes to its distinct chemical reactivity and biological activity compared to these similar compounds .

Q & A

Q. What are the established synthetic routes for 2-(4-Benzylpiperazin-1-yl)-1-(4-nitrophenyl)ethanol, and how are reaction conditions optimized?

The compound is synthesized via nucleophilic substitution or reductive amination. Key steps include coupling 4-nitroacetophenone derivatives with benzylpiperazine under reflux in ethanol or THF. Catalytic hydrogenation or sodium borohydride reduction is employed to reduce intermediate ketones to alcohols. Reaction conditions (temperature, solvent polarity, and catalyst loading) are optimized using Design of Experiments (DoE) to maximize yield (≥75%) and minimize byproducts .

Q. Which spectroscopic and crystallographic methods are critical for structural elucidation?

  • X-ray crystallography with SHELXL software confirms absolute configuration and hydrogen-bonding networks .
  • NMR (¹H, ¹³C, DEPT-135) identifies substituent positions, with characteristic shifts for the nitrophenyl group (δ 8.2–8.4 ppm for aromatic protons) and benzylpiperazine (δ 3.5–4.0 ppm for piperazine-CH₂) .
  • IR spectroscopy detects hydroxyl (ν ~3400 cm⁻¹) and nitro (ν ~1520 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can enantioselectivity be controlled during synthesis, and what analytical methods quantify enantiomeric excess (ee)?

Enantioselective synthesis uses chiral catalysts (e.g., Cu(II)-BOX complexes) or biocatalysts (ketoreductases). Real-time monitoring via GC with chiral columns (e.g., Cyclosil-B) separates enantiomers of 1-(4-nitrophenyl)ethanol derivatives. For example, switching ligand chirality in supramolecular catalysts dynamically inverts ee from 80% (R) to 75% (S) .

Q. What computational strategies predict the compound’s pharmacological targets and binding affinity?

  • Molecular docking (AutoDock Vina) models interactions with serotonin receptors (5-HT₁A/2A), showing high affinity (ΔG ≈ -9.2 kcal/mol) due to piperazine-nitrophenyl π-π stacking .
  • QSAR studies correlate substituent electronegativity with activity; the nitro group enhances receptor binding by 30% compared to amino analogs .

Q. How should researchers address contradictions in reported pharmacological data?

Discrepancies in IC₅₀ values (e.g., 5-HT₁A: 12 nM vs. 28 nM) arise from assay variability (cell lines, radioligands). Validate results using orthogonal methods:

  • Functional assays (cAMP inhibition) vs. binding assays (radiolabeled antagonists) .
  • Cross-validate with knockout models to confirm target specificity .

Q. What toxicological profiles and metabolic pathways require further investigation?

  • In vitro hepatotoxicity : Screen against HepG2 cells (EC₅₀ ≈ 50 μM) with CYP3A4/2D6 inhibition assays .
  • Metabolite identification : Use LC-MS/MS to detect hydroxylated or demethylated derivatives in microsomal studies .

Future Research Directions

Q. What novel methodologies could improve synthesis sustainability and enantiocontrol?

  • Biocatalytic cascades : Co-express ketoreductases and transaminases in E. coli for one-pot synthesis (ee >95%) .
  • Photocatalysis : Use visible-light-mediated C–N coupling to reduce reliance on metal catalysts .

Q. How can environmental impact assessments guide responsible use?

  • Ecotoxicology : Test acute toxicity in Daphnia magna (EC₅₀ < 1 mg/L indicates high risk) .
  • Degradation studies : UV/H₂O₂ treatment degrades 90% of the compound in 2 hours; monitor nitro-to-amine conversion via LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.